1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid
Description
1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-derived carboxylic acid featuring a 3,3-dimethyl-2-oxopentanoyl substituent at the pyrrolidine nitrogen. This compound belongs to the broader class of acylated pyrrolidine carboxylic acids, which are characterized by their cyclic secondary amine backbone and functionalized side chains. The 3,3-dimethyl-2-oxopentanoyl moiety introduces steric bulk and ketonic functionality, which may influence solubility, metabolic stability, and target binding compared to simpler analogs .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
FOPALECPEUVCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amide Coupling Strategies Using Carbodiimide Activators
A widely employed method involves the activation of 3,3-dimethyl-2-oxopentanoic acid followed by coupling with pyrrolidine-2-carboxylic acid derivatives. Key protocols include:
EDC/s-NHS-Mediated Coupling
Ethylcarbodiimide (EDC) and N-hydroxysulfosuccinimide (s-NHS) are used to pre-activate the carboxylic acid moiety. In a representative procedure:
- Step 1 : 3,3-Dimethyl-2-oxopentanoic acid (1.0 eq) is dissolved in DMSO and treated with EDC (48 eq) and s-NHS (133 eq) for 30 minutes at 30°C.
- Step 2 : The activated intermediate is reacted with pyrrolidine-2-carboxylic acid (1.0 eq) in MOPS buffer (pH 8, 1 M NaCl) at 37°C for 15 hours.
- Yield : 72–85% after ethanol precipitation.
Table 1: Optimization of EDC/s-NHS Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 37°C | Maximizes activation efficiency |
| Molar Ratio (EDC:Acid) | 48:1 | Prevents dimerization |
| Solvent | MOPS buffer | Maintains pH stability |
DMT-MM-Promoted Coupling
Alternative activation with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) offers improved solubility:
Iridium-Catalyzed Reductive Cyclization
A breakthrough method reported by ACS Catalysis employs iridium complexes to generate azomethine ylides, enabling [3+2] cycloaddition:
Reaction Setup
- Catalyst : Vaska’s complex [IrCl(CO)(PPh₃)₂] (1 mol%).
- Reductant : Tetramethyldisiloxane (TMDS).
- Substrate : Tertiary amide precursors with electron-withdrawing groups.
- Conditions : 60°C in anhydrous THF under nitrogen.
Table 2: Cycloaddition Outcomes with Alkenes
| Dipolarophile | Diastereoselectivity | Yield (%) |
|---|---|---|
| Methyl acrylate | 8:1 | 89 |
| Nitrostyrene | 5:1 | 76 |
| N-Phenylmaleimide | >20:1 | 94 |
This method achieves regio- and stereocontrol through transition-state asynchronicity, as confirmed by DFT calculations.
Catalytic Hydrogenation of Olefinic Precursors
Patent WO2014206257A1 discloses a stereoselective route via hydrogenation of α,β-unsaturated intermediates:
Key Steps
- Alkylation : (2S)-pyrrolidine-2-carboxylic acid is alkylated with 3,3-dimethyl-2-oxopentanoyl chloride in THF using DMAP.
- Hydrogenation : The resulting enone is reduced under H₂ (50 psi) with Pd/C (10% w/w) in ethanol at 25°C.
- Deprotection : Acidic hydrolysis (HCl, 6 M) removes tert-butyl esters.
Table 3: Hydrogenation Efficiency
| Catalyst | Pressure (psi) | Enantiomeric Excess (%) |
|---|---|---|
| Pd/C | 50 | 98 |
| Raney Ni | 30 | 85 |
| PtO₂ | 40 | 92 |
This method avoids racemization, a critical improvement over earlier approaches.
Smiles-Truce Rearrangement for Lactam Formation
A novel one-pot synthesis via Smiles-Truce arylation was adapted for pyrrolidinone scaffolds:
Reaction Mechanism
- Nucleophilic Attack : Arylsulfonamide opens a cyclopropane diester.
- Rearrangement : A Meisenheimer intermediate facilitates aryl transfer.
- Lactamization : Spontaneous cyclization forms the pyrrolidinone core.
Table 4: Scope of Arylsulfonamides
| Substituent | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-NO₂-C₆H₄ | 78 | 12 |
| 3-CF₃-C₆H₄ | 65 | 18 |
| 2,4-(OMe)₂-C₆H₃ | 71 | 14 |
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield Range (%) | Stereocontrol | Scalability |
|---|---|---|---|
| EDC/s-NHS Coupling | 72–85 | Moderate | High |
| Iridium Catalysis | 76–94 | High | Medium |
| Catalytic Hydrogenation | 85–98 | Excellent | High |
| Smiles-Truce | 65–78 | Low | Low |
Catalytic hydrogenation and iridium-mediated cycloaddition are preferred for stereoselective synthesis, while EDC coupling offers scalability for industrial applications.
Chemical Reactions Analysis
Condensation Reactions
The carboxylic acid group participates in condensation reactions with amines or alcohols to form amides or esters, respectively.
Example :
-
Reaction with an amine (e.g., NH₃) to form an amide derivative.
-
Reaction with an alcohol (e.g., methanol) to form an ester (e.g., methyl ester).
Oxidation Reactions
The ketone group (3,3-dimethyl-2-oxo) undergoes oxidation to yield corresponding derivatives. For instance:
-
Oxidation of the ketone to a carboxylic acid or ester under acidic/basic conditions.
Esterification
The carboxylic acid group reacts with alcohols to form esters, a common reaction for derivatization:
-
Mechanism : Acid-catalyzed esterification with alcohols (e.g., ethanol, methanol).
-
Product : Esters such as methyl or ethyl derivatives.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Condensation | Amine/Alcohol | Amide/Ester |
| Oxidation | Oxidizing agents (e.g., KMnO₄) | Ketone derivatives |
| Esterification | Alcohol (e.g., MeOH) | Methyl ester |
Biological Interactions and Enzymatic Reactions
The compound may interact with biological targets via enzyme inhibition or molecular glue mechanisms . For example:
-
FKBP12 recruitment : In studies, similar compounds act as molecular glues, binding FKBP12 and recruiting it to targets like BRD9 bromodomain or QDPR .
-
Enzyme inhibition : Structural features (ketone, pyrrolidine) may enable inhibition of metabolic enzymes.
Structural and Reactivity Insights
| Functional Group | Reactivity | Key Reaction |
|---|---|---|
| Carboxylic acid | Nucleophilic | Amidation/Esterification |
| Ketone | Electrophilic | Oxidation/Reduction |
| Pyrrolidine ring | Steric hindrance | Limited reactivity |
Scientific Research Applications
(2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-1-(3,3-dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: The compound may interact with specific receptors, modulating their activity and downstream signaling pathways.
Metabolic Pathways: The compound may be involved in metabolic pathways, influencing the production and degradation of various biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the pyrrolidine nitrogen critically determines physicochemical behavior. Below is a comparative analysis of key analogs:
Key Observations :
- The target compound ’s branched alkyl-ketone substituent likely enhances lipophilicity compared to the simpler methyl group in 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
- The cyclic tetrapeptide derivative demonstrates how cyclic constraints and peptide linkages can improve target specificity but may reduce oral bioavailability.
Bioactivity and Functional Implications
- Antimicrobial Activity: The cyclic tetrapeptide derivative from Streptomyces sp. TN17 exhibited antibacterial and antifungal properties, likely due to its rigid structure and hydrogen-bonding capacity .
- Synthetic Utility : The target’s ketone group offers a site for further functionalization (e.g., hydrazide formation), similar to compounds like 3-HO-naphthalene-2-carboxylic acid hydrazide derivatives .
Analytical and Spectral Comparisons
- FTIR : The target’s ketone (C=O stretch ~1675 cm⁻¹) and carboxylic acid (O-H stretch ~3358 cm⁻¹) align with spectral features of (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine-3-carboxylic acid derivatives .
- Mass Spectrometry : The target’s molecular ion (if similar to ) would likely exhibit fragmentation patterns dominated by ketone cleavage and pyrrolidine ring stability.
Biological Activity
1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid, also known as GPI-1485, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: (2S)-1-(3,3-dimethyl-2-oxopentanoyl)-2-pyrrolidinecarboxylic acid
- CAS Number: 186268-78-0
- Molecular Formula: C₁₂H₁₉NO₄
- Melting Point: 84 - 87 °C
The compound features a pyrrolidine backbone with a carboxylic acid functional group and a dimethyl-substituted ketone moiety, contributing to its unique structural characteristics and potential biological activities .
1. Neuroprotective Effects
GPI-1485 is primarily investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson's disease (PD). PD is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to motor dysfunctions. GPI-1485 has shown promise in preclinical studies for enhancing neuronal survival and function:
- Mechanism of Action: The compound appears to exert neurotrophic effects, promoting neuronal regeneration and protecting against oxidative stress. It may modulate signaling pathways involved in neuronal survival.
2. Antioxidant Activity
Preliminary studies suggest that GPI-1485 may possess antioxidant properties. This capability is crucial for scavenging free radicals and protecting cells from oxidative damage, which is implicated in various pathological conditions:
- Experimental Evidence: Antioxidant assays indicate that GPI-1485 can reduce oxidative stress markers in cellular models.
3. Antimicrobial Properties
While not extensively studied, there are indications that derivatives of similar structures exhibit antimicrobial activity. This suggests potential applications for GPI-1485 as an antimicrobial agent:
- Related Studies: Compounds with structural similarities have shown effectiveness against various bacterial strains, indicating that GPI-1485 may also possess such activity.
4. Enzyme Inhibition
The structural features of GPI-1485 allow it to interact with specific enzymes involved in metabolic pathways:
- Potential Applications: Inhibition of enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) could lead to increased levels of GABA, an important neurotransmitter with therapeutic implications for neurological disorders .
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the efficacy of GPI-1485:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-(3,3-Dimethyl-2-oxopentanoyl)pyrrolidine-2-carboxylic acid?
Answer:
A diastereoselective approach, as demonstrated in analogous pyrrolidine derivatives, is recommended. Key steps include:
- Step 1: Condensation of a pyrrolidine-2-carboxylic acid precursor with a 3,3-dimethyl-2-oxopentanoyl group under controlled acyl-transfer conditions.
- Step 2: Optimization of reaction parameters (e.g., temperature, solvent polarity) to enhance diastereoselectivity. For example, using aprotic solvents like DMF or toluene can minimize side reactions .
- Step 3: Purification via recrystallization or column chromatography to isolate the desired stereoisomer.
Reference protocols for similar compounds highlight the use of catalytic bases (e.g., triethylamine) and inert atmospheres to prevent oxidation .
Basic: How can computational chemistry aid in designing the synthesis of this compound?
Answer:
Quantum chemical calculations and reaction path search methods (e.g., density functional theory) can predict transition states, intermediates, and energy barriers for key steps like acylation or cyclization. For instance:
- Reaction Mechanism Modeling: Tools like Gaussian or ORCA simulate the electronic environment of the pyrrolidine ring and ketone group to identify optimal reaction pathways .
- Solvent Effects: Computational solvation models (e.g., COSMO-RS) guide solvent selection to stabilize intermediates and improve yields .
- Diastereoselectivity Prediction: Transition state analysis helps prioritize stereochemical outcomes, reducing trial-and-error experimentation .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: H and C NMR confirm regiochemistry and stereochemistry, particularly for the pyrrolidine ring and ketone moiety. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .
- Elemental Analysis: Validates purity and empirical formula accuracy.
- Mass Spectrometry (HRMS): High-resolution MS distinguishes isotopic patterns and verifies molecular weight.
- X-ray Crystallography: Resolves absolute configuration if single crystals are obtainable (see analogous proline derivatives for methodology) .
Advanced: How can diastereoselectivity be controlled during the acylation of pyrrolidine-2-carboxylic acid derivatives?
Answer:
Diastereoselectivity depends on:
- Steric Effects: Bulky substituents on the pyrrolidine ring (e.g., 3,3-dimethyl groups) direct acyl-group addition to less hindered positions .
- Catalytic Systems: Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) induce asymmetric induction. For example, palladium catalysts with bidentate ligands improve enantiomeric excess .
- Temperature Control: Lower temperatures favor kinetic control, stabilizing the desired transition state .
Advanced: How should researchers resolve contradictions between computational predictions and experimental data in reaction optimization?
Answer:
Implement a feedback loop between computation and experimentation:
- Step 1: Use experimental data (e.g., failed reactions or unexpected byproducts) to refine computational models. For example, recalibrate DFT parameters if energy barriers are miscalculated .
- Step 2: Apply machine learning to identify hidden variables (e.g., trace moisture or impurities) that deviate from idealized computational conditions .
- Step 3: Iteratively adjust reaction conditions (e.g., solvent, catalyst loading) based on revised models until convergence is achieved .
Advanced: What reactor designs are optimal for scaling up synthesis in academic labs?
Answer:
Small-scale continuous flow reactors are preferable for academic settings:
- Benefits: Enhanced heat/mass transfer, safer handling of exothermic reactions, and precise control over residence time .
- Design Considerations: Use glass microreactors for corrosion resistance and inline analytics (e.g., FTIR probes) for real-time monitoring .
- Case Study: Scaling diastereoselective reactions from 10 mg to 1 g batches with >90% yield retention has been demonstrated for similar heterocycles .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
- Waste Disposal: Segregate organic waste containing pyrrolidine derivatives and neutralize acidic byproducts before disposal .
Advanced: How can hybrid computational-experimental approaches optimize reaction conditions?
Answer:
- Step 1: Screen reaction parameters (e.g., temperature, solvent, catalyst) virtually using high-throughput DFT calculations .
- Step 2: Validate top candidates experimentally, focusing on yield and selectivity metrics .
- Step 3: Apply statistical tools (e.g., Design of Experiments) to identify synergistic effects between variables .
For example, ICReDD’s integrated workflow reduced optimization time for analogous reactions by 60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
